molecular formula C14H20BrNO4S B8122205 tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate

tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate

Cat. No.: B8122205
M. Wt: 378.28 g/mol
InChI Key: MWLDXMMNYQPIES-UHFFFAOYSA-N
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Description

tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a 4-bromophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with a suitable bromophenyl sulfonyl propyl precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions to introduce specific functional groups or modify molecular structures.

Biology and Medicine: The compound has potential applications in biological and medicinal research. It can be used to study the effects of sulfonyl and carbamate groups on biological systems. Additionally, it may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its unique structural properties make it valuable for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The sulfonyl and carbamate groups can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact mechanism may vary depending on the context and application of the compound.

Comparison with Similar Compounds

    tert-Butyl (4-bromophenyl)carbamate: Similar structure but lacks the sulfonyl propyl group.

    tert-Butyl (3-((4-chlorophenyl)sulfonyl)propyl)carbamate: Similar structure with a chlorine atom instead of bromine.

    tert-Butyl (3-((4-methylphenyl)sulfonyl)propyl)carbamate: Similar structure with a methyl group instead of bromine.

Uniqueness: tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate is unique due to the presence of the bromine atom in the 4-bromophenyl group, which can influence its reactivity and interactions. The combination of sulfonyl and carbamate groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[3-(4-bromophenyl)sulfonylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4S/c1-14(2,3)20-13(17)16-9-4-10-21(18,19)12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLDXMMNYQPIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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